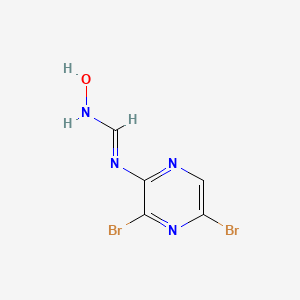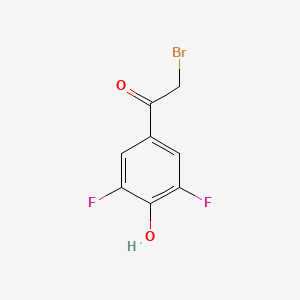
2-Bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethan-1-one is a chemical compound with the molecular formula C8H5BrF2O2 It is a brominated derivative of hydroxyphenyl ethanone, characterized by the presence of bromine, fluorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethan-1-one typically involves the bromination of 1-(3,5-difluoro-4-hydroxyphenyl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Substitution: Formation of 1-(3,5-difluoro-4-hydroxyphenyl)ethanone derivatives.
Oxidation: Formation of 2-bromo-1-(3,5-difluoro-4-oxophenyl)ethanone.
Reduction: Formation of 2-bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethanol.
Scientific Research Applications
2-Bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the preparation of functional materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethan-1-one involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that contribute to its overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3,4-difluoro-2-hydroxyphenyl)ethan-1-one
- 2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone
- 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone
Uniqueness
Compared to similar compounds, 2-Bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethan-1-one is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with biological targets. The presence of both bromine and fluorine atoms provides a distinct electronic environment, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H5BrF2O2 |
|---|---|
Molecular Weight |
251.02 g/mol |
IUPAC Name |
2-bromo-1-(3,5-difluoro-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5BrF2O2/c9-3-7(12)4-1-5(10)8(13)6(11)2-4/h1-2,13H,3H2 |
InChI Key |
HPFVHVCEUGWDMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13112389.png)
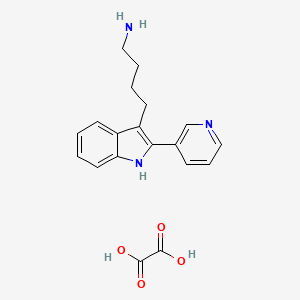
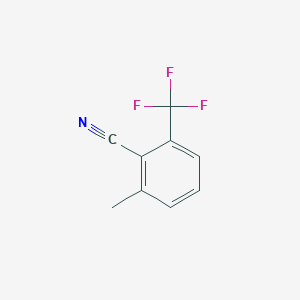
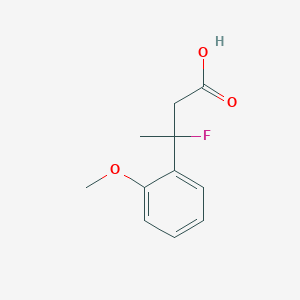
![1H-indolo[2,3-b]quinoxaline](/img/structure/B13112420.png)
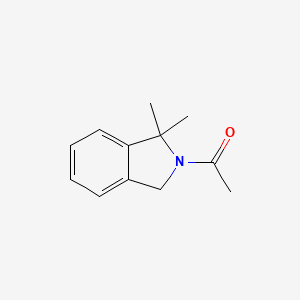
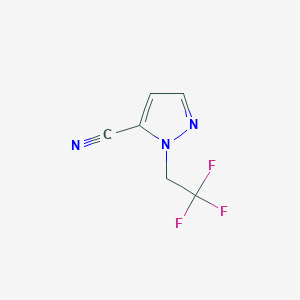
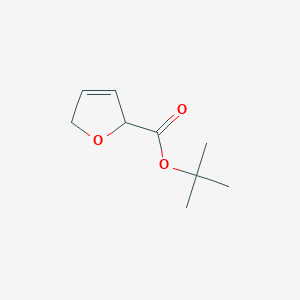

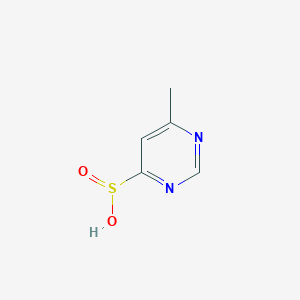
![2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone](/img/structure/B13112459.png)
![Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)](/img/structure/B13112462.png)
![4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl](/img/structure/B13112470.png)
